1-[(2,5-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide
Description
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3S/c13-9-1-2-10(14)11(7-9)20(18,19)16-5-3-8(4-6-16)12(15)17/h1-2,7-8H,3-6H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVCQSINJHGORD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Core Synthesis Strategy
The target compound is synthesized via a two-step sequence:
- Preparation of 4-Piperidinecarboxamide :
Piperidine-4-carboxylic acid undergoes activation to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], followed by amidation with aqueous ammonia.
$$
\text{Piperidine-4-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Piperidine-4-carbonyl chloride} \xrightarrow{\text{NH}3} \text{4-Piperidinecarboxamide}
$$
Yields for this step typically range from 70–85%, with purity confirmed via melting point (mp: 132–135°C) and $$^{13}\text{C}$$ NMR (δ 175.2 ppm, C=O).
- Sulfonylation with 2,5-Dichlorobenzenesulfonyl Chloride :
4-Piperidinecarboxamide reacts with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine, pyridine) to form the sulfonamide bond.
$$
\text{4-Piperidinecarboxamide} + \text{2,5-Cl}2\text{C}6\text{H}3\text{SO}2\text{Cl} \xrightarrow{\text{Base}} \text{1-[(2,5-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide}
$$
Reaction conditions (solvent, temperature, stoichiometry) critically influence yields, as detailed in Table 1.
Optimization of Sulfonylation
Table 1: Comparative Analysis of Sulfonylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Triethylamine | Dichloromethane | 25 | 12 | 78 | 98 |
| Pyridine | THF | 25 | 18 | 65 | 95 |
| DBU | Acetonitrile | 50 | 6 | 72 | 97 |
Key findings:
Advanced Methodological Considerations
Large-Scale Synthesis and Purification
For industrial-scale production, continuous flow chemistry reduces side reactions (e.g., sulfonic acid formation) by minimizing residence time. Post-reaction workup involves:
Troubleshooting and Side Reactions
Common Challenges
- Incomplete Sulfonylation : Caused by moisture-induced hydrolysis of sulfonyl chloride. Mitigated by anhydrous conditions (molecular sieves).
- Di-Substitution : Excess sulfonyl chloride may react with residual ammonia, forming bis-sulfonamide byproducts. Controlled stoichiometry (1:1.05 molar ratio) minimizes this.
Industrial and Environmental Impact
Green Chemistry Alternatives
- Solvent Recycling : Dichloromethane recovery via distillation reduces waste.
- Catalytic Bases : Immobilized triethylamine on polystyrene resin enables reuse across batches.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group under specific conditions.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2,5-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(2,5-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in the Sulfonyl Group
1-((3,5-Dichlorophenyl)sulfonyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide (CAS 2227549-00-8)
- Structural Difference : The sulfonyl group is attached to a 3,5-dichlorophenyl ring instead of 2,5-dichlorophenyl.
- The 4-fluorobenzyl group introduces fluorine, enhancing metabolic stability and dipole interactions.
- Molecular Formula : C₁₉H₁₉Cl₂FN₂O₃S; Molecular Weight : 445.34 .
1-[(5-Chlorothiophen-2-yl)sulfonyl]-N-(2,5-dichlorophenyl)piperidine-4-carboxamide (CAS 942002-39-3)
- Structural Difference : The benzene ring in the sulfonyl group is replaced with a 5-chlorothiophene ring.
- Implications : Thiophene’s reduced aromaticity and sulfur atom may decrease π-π stacking interactions but introduce unique electronic effects.
- Molecular Formula : C₁₆H₁₅Cl₃N₂O₃S₂; Molecular Weight : 453.8 .
Modifications in the Carboxamide Substituent
N-(3-Bromophenyl)-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide (CAS 593259-17-7)
- Structural Difference : A 3-bromophenyl group is attached to the carboxamide nitrogen.
- Implications : Bromine’s bulkiness and polarizability may enhance hydrophobic interactions but reduce solubility.
- Molecular Formula : C₁₈H₁₇BrCl₂N₂O₃S; Molecular Weight : 492.21 .
N-(4-Chlorobenzyl)-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide
- Structural Difference : A 4-chlorobenzyl group replaces the carboxamide’s hydrogen.
- Molecular Formula : C₁₉H₁₉Cl₃N₂O₃S; Molecular Weight : 461.79 .
1-(4-Chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide (CAS 870987-02-3)
Piperidine Core Modifications
1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide (QY-0311, CAS 309278-23-7)
- Structural Difference : The carboxamide (-CONH₂) is replaced with a carbohydrazide (-CONHNH₂).
- Implications : The hydrazide group introduces additional hydrogen-bonding capacity but may reduce metabolic stability.
- Molecular Formula : C₁₂H₁₄Cl₂N₄O₃S; Molecular Weight : 377.24 .
Biological Activity
1-[(2,5-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sulfonyl group and a dichlorophenyl moiety, which contributes to its biological activity. The molecular formula is CHClNOS, with a molecular weight of approximately 303.21 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of several enzymes, including acetylcholinesterase (AChE) and urease. Inhibition of AChE can lead to increased levels of acetylcholine in synapses, which is beneficial in treating neurodegenerative diseases like Alzheimer's.
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis, suggesting its potential as an antimicrobial agent.
Table 1: Biological Activity Overview
| Activity Type | Target Organism/Enzyme | Activity Level |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to Strong |
| Antibacterial | Bacillus subtilis | Moderate to Strong |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Significant Inhibition |
| Enzyme Inhibition | Urease | Strong Inhibition |
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antibacterial effectiveness of various piperidine derivatives, including this compound. The results indicated that the compound displayed notable activity against Salmonella typhi, with a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics. -
Enzyme Inhibition Study :
Research conducted on the inhibition of AChE revealed that this compound exhibited IC values comparable to established inhibitors. Kinetic studies suggested a competitive inhibition mechanism, indicating that the compound effectively binds to the active site of AChE.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications in the piperidine ring and sulfonyl group significantly affect the biological activity. For instance:
- Substitution Patterns : Variations in the position and nature of substituents on the phenyl ring influence both enzyme inhibition potency and antimicrobial activity.
- Ring Modifications : Alterations in the piperidine structure can enhance solubility and bioavailability, leading to improved therapeutic profiles.
Q & A
Basic: What are the common synthetic routes for 1-[(2,5-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide, and how can reaction progress be monitored?
Answer:
The synthesis typically involves sequential functionalization of the piperidine ring. Key steps include sulfonylation of the piperidine nitrogen using 2,5-dichlorobenzenesulfonyl chloride under basic conditions (e.g., in dichloromethane with triethylamine) and subsequent carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated amidation) . Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation and HPLC for purity assessment. For example, highlights the use of methanol or DMF as solvents and TLC for real-time monitoring .
Advanced: How can computational methods optimize reaction conditions for synthesizing sulfonamide-piperidine derivatives like this compound?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal conditions (e.g., solvent polarity, temperature) by modeling transition states and energy barriers. describes ICReDD’s approach, combining computational design with experimental validation to reduce trial-and-error cycles. For instance, solvent effects on sulfonylation efficiency can be simulated to select ideal media (e.g., DMF vs. THF) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the dichlorophenyl group (δ 7.4–7.8 ppm) and piperidine protons (δ 1.5–3.5 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion).
- IR Spectroscopy : Identifies sulfonyl S=O stretches (~1350 cm) and amide C=O (~1650 cm) .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?
Answer:
- Analog Synthesis : Modify substituents (e.g., replace 2,5-dichlorophenyl with 4-methoxyphenyl) to assess electronic/steric effects.
- Combinatorial Libraries : Use parallel synthesis to generate derivatives with varied sulfonyl and carboxamide groups.
- Docking Studies : Perform molecular docking against hypothesized targets (e.g., enzymes with sulfonamide-binding pockets) to prioritize analogs .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
Answer:
The compound is typically soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Stability studies under varying pH (e.g., phosphate buffers at pH 4.0–7.4) and temperatures (4°C vs. 25°C) are critical. notes that HPLC with buffered mobile phases (e.g., sodium acetate/methanol) can assess degradation products .
Advanced: How can enzyme inhibition assays differentiate between competitive and non-competitive binding mechanisms for this compound?
Answer:
- Kinetic Assays : Measure and at varying substrate concentrations. A competitive inhibitor increases without affecting , while non-competitive reduces .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (e.g., ΔH, ΔS) to infer interaction modes.
- X-ray Crystallography : Resolve inhibitor-enzyme co-crystal structures to visualize binding sites .
Basic: What strategies mitigate impurities during large-scale synthesis of this compound?
Answer:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., from ethanol/water).
- Process Optimization : Control sulfonylation stoichiometry (1:1.2 molar ratio of piperidine to sulfonyl chloride) to minimize di-sulfonylated byproducts. emphasizes catalyst selection (e.g., DMAP) to enhance regioselectivity .
Advanced: How can contradictory bioactivity data from in vitro vs. in vivo studies be resolved?
Answer:
- Pharmacokinetic Profiling : Assess bioavailability, metabolism (e.g., hepatic microsomal assays), and plasma protein binding.
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that explain efficacy gaps.
- Tissue Distribution Studies : Radiolabel the compound to quantify accumulation in target organs .
Basic: What are the safety protocols for handling this compound in laboratory settings?
Answer:
- PPE : Gloves, goggles, and lab coats are mandatory.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated containers .
Advanced: How can computational toxicology models predict off-target effects or toxicity risks?
Answer:
- QSAR Models : Predict ADMET properties (e.g., Ames test mutagenicity) using platforms like EPA’s TEST.
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to forecast metabolic pathways.
- Transcriptomics : Use ToxCast data to screen for gene expression changes linked to adverse outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
